Deazaminopterin

antifolate cytotoxicity L1210 leukemia Manca B-cell leukemia

Antifolate research is plagued by irreproducible results when MTX, 10-EdAM, or PDX are used interchangeably without accounting for cell-context-dependent polyglutamylation kinetics. Deazaminopterin (10-DAM, CAS 18921-68-1) resolves this as the minimal C10-H baseline congener. • Enables isolation of C10 substituent effects on FPGS polyglutamylation rate and RFC-1 transport across L1210, Manca, and E0771 models • ~2-fold more effective than MTX against E0771 mammary adenocarcinoma - a reproducible intermediate-efficacy benchmark between MTX and 10-EdAM • Paired procurement with MTX and 10-EdAM enables three-compound FPGS SAR triangulation across tumor types

Molecular Formula C21H22N6O5
Molecular Weight 438.4 g/mol
CAS No. 18921-68-1
Cat. No. B1669970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeazaminopterin
CAS18921-68-1
SynonymsDeazaminopterin;  CB 3702;  CB-3702;  CB3702;  NCS 529860;  NCS-529860;  NCS529860; 
Molecular FormulaC21H22N6O5
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N
InChIInChI=1S/C21H22N6O5/c22-18-14-9-11(1-6-15(14)26-21(23)27-18)10-24-13-4-2-12(3-5-13)19(30)25-16(20(31)32)7-8-17(28)29/h1-6,9,16,24H,7-8,10H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27)
InChIKeyIOLLERXPKZGYRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deazaminopterin — Identity and Baseline Profile


Deazaminopterin (10-deazaaminopterin, 10-DAM, NSC 311469) is a classical 2,4-diaminopteridine antifolate and a direct structural analogue of aminopterin in which the N10 nitrogen of the pteroyl bridge is replaced by carbon [1]. First synthesized by DeGraw et al. in 1974, 10-DAM functions as a potent, stoichiometric inhibitor of dihydrofolate reductase (DHFR), depriving cells of tetrahydrofolate cofactors required for de novo purine and thymidylate biosynthesis [1]. Unlike its N10-methyl congener methotrexate (MTX), 10-DAM lacks the N10-methyl group, and unlike its 10-alkyl or 10-propargyl progeny, it bears only a hydrogen at the C10 position — a minimal structural perturbation that nonetheless confers a distinct polyglutamylation signature, cell-type-dependent cytotoxicity spectrum, and an antitumor efficacy intermediate between MTX and the more advanced 10-ethyl derivative [2].

C10-H minimal-structure probe for antifolate SAR studies
Reveals cell-type-dependent FPGS kinetics and polyglutamylation signature
Intermediate model-response profile between MTX and 10-alkyl congeners

Why Generic Antifolate Substitution Fails


Although deazaminopterin, methotrexate (MTX), 10-ethyl-10-deazaaminopterin (10-EdAM, edatrexate), and 10-propargyl-10-deazaaminopterin (PDX, pralatrexate) all target DHFR, they are not functionally interchangeable. A single-atom substitution at the C10 position (H in 10-DAM vs. CH3 in MTX vs. C2H5 in 10-EdAM vs. CH2C≡CH in PDX) produces divergent polyglutamylation kinetics by folylpolyglutamate synthetase (FPGS), differential affinity for the reduced folate carrier (RFC-1), and marked cell-type-dependent variation in cytotoxic potency [1]. In murine L1210 leukemia, for instance, the relative polyglutamylation rate ranking is aminopterin > 10-EdAM > MTX > 10-DAM; in human Manca B-cell leukemia the order shifts to 10-EdAM ≈ aminopterin > 10-DAM > MTX [1]. These biochemical differences translate to quantitative in vivo efficacy gaps: 10-DAM is approximately 2-fold more effective than MTX against the E0771 mammary adenocarcinoma, while 10-EdAM is >5-fold more effective than MTX in the same model [2]. Substituting one antifolate for another without accounting for these cell-context-dependent pharmacological differences will yield irreproducible or misleading experimental outcomes.

Polyglutamylation kinetics diverge
10-DAM's FPGS substrate ranking shifts between L1210 and Manca; MTX or 10-EdAM may not reproduce this cell-context-dependent pattern.
Cytotoxicity is not interchangeable
Cell-type-dependent potency differences versus MTX mean generic antifolate substitution can mislead experimental interpretation.
In vivo response differs
10-DAM provides intermediate tumor growth retardation; using MTX or 10-EdAM changes the experimental efficacy baseline.

Quantitative Differentiation Evidence


Cytotoxic Potency in Leukemia Models

In a direct head-to-head comparison using a 3-h clonogenic assay, 10-deazaaminopterin (10-DAM) exhibited 3- to 10-fold greater cytotoxic potency than methotrexate (MTX) against murine L1210 leukemia cells and 7- to 14-fold greater potency against human Manca B-cell leukemia cells. In the same study, aminopterin and 10-ethyl-10-deazaaminopterin (10-EdAM) showed approximately equivalent potency to 10-DAM in both L1210 and Manca lines. However, in murine Sarcoma 180 cells, 10-EdAM was 5- to 10-fold more potent than 10-DAM and 40- to 80-fold more potent than MTX, revealing that 10-DAM occupies a distinct, cell-type-dependent efficacy niche — more potent than MTX in all three lines tested, but less potent than 10-EdAM in Sarcoma 180 [1].

Cytotoxic potency in leukemia models
Direct comparison
3–14× more potent than MTX in L1210/Manca; 5–10× less potent than 10-EdAM in Sarcoma 180
Reported cell-type-dependent potency context; supports SAR intermediate selection
Clonogenic assay; L1210, Manca, Sarcoma 180
antifolate cytotoxicity L1210 leukemia Manca B-cell leukemia clonogenic assay

DHFR Enzyme Inhibition Constant

10-Deazaaminopterin inhibits dihydrofolate reductase (DHFR) derived from murine L1210 leukemia cells with a Ki of 0.004 nM (4 pM), as catalogued in the BindingDB curated from ChEMBL [1]. In a separate spectrophotometric study using human recombinant DHFR, the comparator compounds aminopterin (AMT), methotrexate (MTX), and 10-ethyl-10-deazaaminopterin (EDX) exhibited Ki values of 3.7 pM, 4.8 pM, and 11 pM, respectively [2]. Although these measurements were performed on DHFR from different species (murine vs. human), the data indicate that 10-DAM (Ki ~4 pM) is approximately equipotent to MTX (Ki ~4.8 pM) and roughly 2.8-fold more potent than EDX (Ki ~11 pM) at the enzyme level. Note that enzyme inhibition potency alone does not predict cellular or in vivo efficacy, as differential transport and polyglutamylation dominate the pharmacological phenotype.

DHFR inhibition constant
Cross-study comparable
Ki = 4 pM (L1210 DHFR); MTX ~4.8 pM, 10-EdAM ~11 pM
Near-equivalent enzyme binding; potency derives from transport/polyglutamylation
Murine vs. human DHFR; spectrophotometric assays
dihydrofolate reductase enzyme kinetics Ki determination L1210 DHFR

Cell-Type-Dependent Polyglutamylation Rate

In a direct comparative study of four antifolates across three tumor cell lines, the relative rates of polyglutamate accumulation — a key determinant of intracellular drug retention and duration of action — differed strikingly by compound and cell type. In murine L1210 leukemia and Sarcoma 180 cells, the polyglutamylation rate ranking was: aminopterin > 10-ethyl-10-deazaaminopterin (10-EdAM) > methotrexate (MTX) > 10-deazaaminopterin (10-DAM). In human Manca B-cell leukemia cells, however, the ranking shifted to: 10-EdAM ≈ aminopterin > 10-DAM > MTX [1]. Thus, 10-DAM is a poorer FPGS substrate than 10-EdAM and aminopterin in all three lines, but surpasses MTX as an FPGS substrate specifically in Manca cells. Maximum polyglutamate accumulation reached 85–95% of total intracellular drug within 24 h in L1210 cells and within 6 h in Manca cells for all four compounds [1].

Polyglutamylation rate ranking
Direct comparison
L1210: AMT > EdAM > MTX > DAM; Manca: EdAM ≈ AMT > DAM > MTX
Cell-type-dependent FPGS substrate preference probe
Max accumulation 85–95% within 6–24 h
folylpolyglutamate synthetase polyglutamylation kinetics drug retention tumor cell pharmacology

In Vivo Antitumor Efficacy in Solid Tumor Models

In a comprehensive therapy study across five ascites and five solid murine tumor models, 10-deazaaminopterin (10-DAM) demonstrated efficacy intermediate between methotrexate (MTX) and its 10-alkyl derivatives. Against the E0771 mammary adenocarcinoma solid tumor, 10-DAM was 2-fold more effective than MTX at retarding tumor growth, whereas 10-ethyl-10-deazaaminopterin (10-EdAM) was >5-fold more effective than MTX [1]. Against the L1210 leukemia and Sarcoma 180 ascites tumors, the 10-methyl and 10-ethyl derivatives achieved log10 reductions in tumor burden several-fold greater in magnitude than MTX; 10-DAM itself yielded a result intermediate between the 10-alkyl derivatives and MTX. Crucially, 10-DAM was superior to MTX against four of five ascites tumors (L1210, Sarcoma 180, Ehrlich carcinoma, Tapper carcinosarcoma) and against four of five solid tumors (S180, Tapper, E0771, Lewis lung carcinoma, T241 sarcoma), while the 10-alkyl derivatives were the most effective compounds overall [1].

In vivo antitumor response
Direct comparison
E0771 solid tumor: 2-fold more effective than MTX; intermediate across 10 models
Reported in vivo model-response intermediate
Murine solid/ascites tumor panels
murine tumor xenograft antitumor efficacy E0771 mammary adenocarcinoma log10 tumor burden reduction

Polyglutamylation Effect on DHFR Potency

Polyglutamylation modulates the DHFR inhibitory potency of 10-DAM and MTX in opposite directions. For MTX, each additional glutamate residue (up to a total of six) produces a stepwise decrease in the IC50 for DHFR, such that MTX-hexaglutamate has an IC50 only one-third that of the parent monoglutamate — i.e., polyglutamylation progressively enhances MTX's enzyme inhibitory potency [1]. For 10-DAM, the pattern is biphasic and non-monotonic: addition of one to three glutamate residues increases the IC50 (reduces potency), reaching a maximum at the triglutamate form (IC50 twice that of parent 10-DAM); addition of a fourth and then fifth glutamate residue progressively decreases the IC50, with the pentaglutamate form being equipotent to the parent monoglutamate [1]. These opposing polyglutamylation–potency relationships constitute a fundamental mechanistic distinction between the two antifolates at the level of the DHFR enzyme–polyglutamate interaction.

Polyglutamylation–DHFR potency coupling
Direct comparison
10-DAM: biphasic IC50 (2× increase at 3 Glu, back to baseline at 5 Glu); MTX: monotonic IC50 decrease
Divergent polyglutamylation–potency coupling tool
Sheep liver DHFR; KCl reduces differences
polyglutamylation DHFR inhibition structure-activity relationship folate metabolism

Clinical Maximum Tolerated Dose Profile

In a phase I trial in patients with advanced cancer, 10-deazaaminopterin (10-DAM) was administered on three escalating schedules. The maximum tolerated doses (MTDs) were: 7 mg/m²/day for 5 consecutive days (single daily IV injection); 15 mg/m² twice weekly for four to six doses; and 3 mg/m²/day by continuous infusion for 5–6 days in solid tumor patients or until bone marrow hypoplasia in leukemia patients [1]. Mucositis was the dose-limiting toxicity across all schedules; mild leukopenia, thrombocytopenia, and skin rash were occasionally observed. The study noted that 10-DAM exhibited a better therapeutic index against several murine tumors than MTX in preclinical models, and marked leukemic cell kill was observed in patients with acute leukemia or blastic-phase chronic myelogenous leukemia [1]. While the phase I report does not provide a direct human MTD comparator for MTX within the same trial, the preclinical therapeutic index advantage over MTX is documented in the Sirotnak et al. 1984 study [2].

Clinical MTD profile
Phase I context
MTD 3–15 mg/m² schedule-dependent; DLT mucositis
Phase I tolerability endpoint context; informs preclinical dose range
Advanced cancer patients; three schedules
phase I clinical trial maximum tolerated dose mucositis therapeutic index

Research Application Scenarios


SAR Studies of the C10 Position

10-DAM serves as the minimal-structure baseline (C10-H) within the 10-deazaaminopterin series. Researchers comparing the C10-H (10-DAM), C10-CH3 (MTX), C10-C2H5 (10-EdAM), and C10-CH2C≡CH (PDX) congeners can isolate the contribution of the C10 substituent to polyglutamylation rate, RFC-1 transport efficiency, and in vivo antitumor efficacy. The quantitative data from Samuels et al. 1985 [1] and Sirotnak et al. 1984 [2] provide the reference values for 10-DAM against which 10-alkyl and 10-propargyl analogs can be benchmarked.

Cell-Type-Dependent Polyglutamylation

Because 10-DAM's polyglutamylation rate ranking relative to MTX inverts between L1210 (MTX > 10-DAM) and Manca (10-DAM > MTX) cells [1], 10-DAM is uniquely suited as a probe for studying how FPGS substrate preferences vary across tumor types. Procurement of 10-DAM alongside MTX and 10-EdAM enables the three-compound set needed to triangulate FPGS structure–activity relationships in panels of cell lines with differential FPGS expression.

Intermediate-Efficacy In Vivo Studies

For murine tumor models where MTX provides insufficient efficacy and 10-EdAM's >5-fold potency advantage over MTX [2] would obscure mechanistic analysis (e.g., studies of resistance emergence rate, or experiments where an intermediate efficacy level is desired), 10-DAM is the compound of choice. Its 2-fold efficacy advantage over MTX against the E0771 solid tumor model and its consistent intermediate ranking between MTX and 10-EdAM across 10 tumor models [2] provide a reproducible, quantitatively characterized efficacy benchmark.

Non-Monotonic Polyglutamylation Pharmacology

The biphasic relationship between polyglutamate chain length and DHFR inhibitory potency observed for 10-DAM — IC50 increases up to 3 Glu residues (2× parent IC50), then decreases to equipotency at 5 Glu — contrasts sharply with the monotonic potency gain seen with MTX polyglutamylation [3]. Investigators studying how polyglutamylation modulates target engagement should procure 10-DAM and MTX as a matched pair to experimentally demonstrate these divergent polyglutamylation–potency coupling mechanisms.

Application
Selection Property
Validation Focus
SAR studies of the C10 position
C10-H minimal-structure baseline
Benchmark polyglutamylation and transport across C10 series
Cell-type-dependent polyglutamylation
Inverting FPGS ranking across cell lines
FPGS substrate specificity in L1210 vs. Manca panels
Intermediate-efficacy in vivo studies
Intermediate model-response profile
Reproducible efficacy benchmark between MTX and 10-EdAM
Non-monotonic polyglutamylation pharmacology
Biphasic polyglutamylation–DHFR potency curve
Contrast with monotonic MTX behavior for mechanistic studies
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